molecular formula C15H19IN2O B4881534 4-[4-(4-iodophenoxy)butyl]-3,5-dimethyl-1H-pyrazole

4-[4-(4-iodophenoxy)butyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B4881534
M. Wt: 370.23 g/mol
InChI Key: CZSURRJSONVWHR-UHFFFAOYSA-N
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Description

4-[4-(4-iodophenoxy)butyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes an iodophenoxy group attached to a butyl chain, linked to a dimethylpyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-iodophenoxy)butyl]-3,5-dimethyl-1H-pyrazole typically involves a multi-step process:

    Formation of the iodophenoxy intermediate: This step involves the iodination of phenol to produce 4-iodophenol, which is then reacted with butyl bromide to form 4-(4-iodophenoxy)butane.

    Synthesis of the pyrazole ring: The pyrazole ring is synthesized by reacting acetylacetone with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Coupling reaction: The final step involves the coupling of 4-(4-iodophenoxy)butane with 3,5-dimethylpyrazole under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-iodophenoxy)butyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Suzuki-Miyaura coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution reactions: Products include azides, nitriles, and thiols.

    Oxidation and reduction: Products include corresponding oxides and deiodinated compounds.

    Coupling reactions: Products include biaryl or alkyl-aryl compounds.

Scientific Research Applications

4-[4-(4-iodophenoxy)butyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biological studies: The compound can serve as a probe for studying biological pathways and interactions, particularly those involving iodine-containing molecules.

    Industrial applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-iodophenoxy)butyl]-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodophenoxy group can enhance the compound’s ability to interact with specific biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-bromophenoxy)butyl]-3,5-dimethyl-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.

    4-[4-(4-chlorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.

    4-[4-(4-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 4-[4-(4-iodophenoxy)butyl]-3,5-dimethyl-1H-pyrazole imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. The iodine atom can also influence the compound’s reactivity and stability, making it distinct from its halogenated counterparts.

Properties

IUPAC Name

4-[4-(4-iodophenoxy)butyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IN2O/c1-11-15(12(2)18-17-11)5-3-4-10-19-14-8-6-13(16)7-9-14/h6-9H,3-5,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSURRJSONVWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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